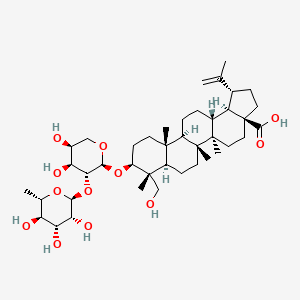
Phosphoadenosine phosphosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Phosphoadenosine-5’-phosphosulfate is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. It is the most common coenzyme in sulfotransferase reactions and is part of sulfation pathways .
Preparation Methods
3’-Phosphoadenosine-5’-phosphosulfate is endogenously synthesized by organisms via the phosphorylation of adenosine 5’-phosphosulfate, an intermediary metabolite. In humans, this reaction is performed by bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthases using adenosine triphosphate as the phosphate donor . The industrial production methods involve similar biochemical pathways, often utilizing recombinant DNA technology to produce the necessary enzymes for synthesis.
Chemical Reactions Analysis
3’-Phosphoadenosine-5’-phosphosulfate undergoes various types of reactions, primarily sulfotransferase reactions. These reactions involve the transfer of a sulfate group to a substrate molecule. Common reagents used in these reactions include adenosine triphosphate and adenosine 5’-phosphosulfate. The major products formed from these reactions are sulfated compounds, which play crucial roles in various biological processes .
Scientific Research Applications
3’-Phosphoadenosine-5’-phosphosulfate has numerous scientific research applications. In chemistry, it is used as a coenzyme in sulfotransferase reactions. In biology, it plays a role in the sulfation of hormones, neurotransmitters, and other molecules. In medicine, it is involved in the metabolism of drugs and xenobiotics. In industry, it is used in the synthesis of sulfated polysaccharides and other sulfated compounds .
Mechanism of Action
The mechanism of action of 3’-Phosphoadenosine-5’-phosphosulfate involves its role as a sulfate donor in sulfotransferase reactions. It interacts with sulfotransferase enzymes, transferring its sulfate group to various substrates. This process is crucial for the sulfation of hormones, neurotransmitters, and other molecules, which can affect their activity, stability, and solubility .
Comparison with Similar Compounds
3’-Phosphoadenosine-5’-phosphosulfate is unique in its role as the most common coenzyme in sulfotransferase reactions. Similar compounds include adenosine 5’-phosphosulfate and other phosphorylated nucleotides. 3’-Phosphoadenosine-5’-phosphosulfate is distinguished by its dual phosphorylation and sulfation, making it particularly effective in sulfotransferase reactions .
Properties
CAS No. |
482-67-7 |
|---|---|
Molecular Formula |
C10H15N5O13P2S |
Molecular Weight |
507.27 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GACDQMDRPRGCTN-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
482-67-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[(14Z)-8-[(4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B1678355.png)

